Etafedrine, also known as N-ethylephedrine hydrochloride, is a sympathomimetic agent primarily utilized as a bronchodilator for the treatment of asthma. It is characterized by its selective action on beta-2 adrenergic receptors, which facilitates bronchodilation without significantly increasing the release of norepinephrine or epinephrine, distinguishing it from its structural analog, ephedrine. Although Etafedrine was previously marketed in both free base and hydrochloride salt forms, it is no longer available for commercial use.
Etafedrine belongs to the class of sympathomimetic drugs, which mimic the effects of the sympathetic nervous system. Its primary therapeutic function is as a bronchodilator, making it relevant in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease. The compound acts selectively on beta-2 adrenergic receptors, which are predominantly found in bronchial tissues.
The synthesis of Etafedrine can be achieved through the alkylation of ephedrine using ethyl iodide. This process involves several key steps:
This synthetic route highlights how structural modifications can enhance the selectivity and efficacy of the compound.
The molecular formula for Etafedrine is , with a molecular weight of approximately 193.29 g/mol. The compound features a phenolic structure with an ethyl group attached to the nitrogen atom. Key structural data includes:
InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m1/s1
CCN(C)C(C)C(C1=CC=CC=C1)O
Etafedrine can undergo various chemical reactions:
The specific products formed during these reactions depend on the reagents and conditions employed.
As a selective beta-2 adrenergic receptor agonist, Etafedrine exerts its therapeutic effects by binding to these receptors located in the bronchial smooth muscle. This binding activates intracellular signaling pathways, primarily involving cyclic adenosine monophosphate (cAMP), leading to relaxation of bronchial muscles and alleviation of bronchospasm associated with asthma and chronic obstructive pulmonary disease.
Pharmacokinetically, Etafedrine is absorbed from the gastrointestinal tract, distributed throughout the body, metabolized by the liver, and excreted via urine.
Key physical properties of Etafedrine include:
Chemical properties include its ability to undergo oxidation, reduction, and substitution reactions as previously discussed. Its pharmacological profile is similar to that of ephedrine but with greater selectivity for beta-2 adrenergic receptors.
Although no longer commercially available, Etafedrine has been studied for various therapeutic applications:
Etafedrine (C₁₂H₁₉NO, MW 193.29 g/mol) is a chiral phenethylamine derivative with two stereogenic centers, resulting in four possible stereoisomers. The clinically relevant form is the (1R,2S)-isomer, also designated as erythro-(−)-N-ethylephedrine. This configuration is critical for its β₂-adrenergic receptor selectivity. The molecule features a phenyl group attached to a chiral carbinol center, with an adjacent carbon bearing a methyl group and an ethylmethylamino moiety. The absolute configuration at C1 (R) and C2 (S) positions optimizes spatial alignment with adrenergic receptor subpockets, enhancing binding affinity [1] [3].
The isomeric purity of pharmaceutical-grade etafedrine is typically >98%, confirmed via chiral HPLC and optical rotation measurements. Enantiomeric impurities (e.g., 1S,2R-isomer) reduce bronchodilatory efficacy due to mismatched stereoelectronic properties [5].
Etafedrine is synthesized via N-alkylation of ephedrine as the key step:
Step 1: AlkylationEphedrine reacts with ethyl iodide (C₂H₅I) in anhydrous acetone under reflux, yielding N-ethylephedrine (free base). The reaction follows an Sₙ2 mechanism, with complete inversion at the nitrogen center [8].
Step 2: Salt FormationThe free base is dissolved in diethyl ether, and hydrogen chloride (HCl) gas is bubbled through the solution, precipitating etafedrine hydrochloride (C₁₂H₂₀ClNO, MW 229.75 g/mol) as a crystalline solid [3] [8].
Table 1: Synthesis Parameters and Yields
Step | Reagents | Conditions | Yield |
---|---|---|---|
Alkylation | Ephedrine, Ethyl Iodide, K₂CO₃ | Acetone, Reflux, 24h | 85–92% |
Salt Formation | HCl gas, Diethyl Ether | 0–5°C, 1h | 95% |
The hydrochloride salt enhances aqueous solubility (9.44 mg/mL) and crystallinity (mp 108–110°C), facilitating pharmaceutical formulation [3].
Table 2: Key Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Molecular Weight | 193.29 g/mol (free base) | — |
Melting Point | 108–110°C (HCl salt) | — |
logP | 2.1 | Octanol/water |
pKa | 9.14 (amine group) | Aqueous solution |
Half-life | 3–6 hours | Human plasma |
Etafedrine’s structure optimizes selectivity compared to analogues:
Table 3: Structural and Pharmacological Comparison
Compound | Key Structural Difference | Receptor Selectivity | Bronchodilatory EC₅₀ |
---|---|---|---|
Etafedrine | N-Ethyl, (1R,2S) configuration | β₂ > β₁ ≫ α₁ | 0.4 μM |
Ephedrine | N-Methyl, (1R,2S) | β₂ = β₁, α₁ (weak) | 1.8 μM |
Pseudoephedrine | N-Methyl, (1S,2S) | Non-selective | 2.5 μM |
Terbutaline | Resorcinol ring | β₂ ≫ β₁ | 0.2 μM |
The N-ethyl group in etafedrine sterically hinders vesicular monoamine transporter (VMAT) binding, eliminating catecholamine release—a key advantage over ephedrine [1] [4].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: